molecular formula C14H16N2O B12820456 3-[(Cyclobutylamino)methyl]quinolin-2-ol

3-[(Cyclobutylamino)methyl]quinolin-2-ol

Cat. No.: B12820456
M. Wt: 228.29 g/mol
InChI Key: KDIJVLHLWGBKIR-UHFFFAOYSA-N
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Description

3-[(Cyclobutylamino)methyl]quinolin-2-ol is a quinoline-derived compound featuring a cyclobutylamino-methyl substitution at the 3-position. The cyclobutyl group likely contributes to its pharmacokinetic properties, such as lipophilicity and steric effects, which are critical for binding to biological targets.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-[(cyclobutylamino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c17-14-11(9-15-12-5-3-6-12)8-10-4-1-2-7-13(10)16-14/h1-2,4,7-8,12,15H,3,5-6,9H2,(H,16,17)

InChI Key

KDIJVLHLWGBKIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclobutylamino)methyl]quinolin-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and green chemistry principles are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclobutylamino)methyl]quinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-[(Cyclobutylamino)methyl]quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclobutylamino)methyl]quinolin-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-[(Cyclobutylamino)methyl]quinolin-2-ol, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituent Molecular Formula Molecular Weight Key Biological Activity/Notes References
3-[(Cyclobutylamino)methyl]quinolin-2-ol Cyclobutylamino-methyl C₁₄H₁₇N₂O 229.30 (calc.) Hypothesized PRMT5 inhibition based on structural analogs; potential osteoclast suppression. -
3-[(Methylamino)methyl]quinolin-2-ol Methylamino-methyl C₁₁H₁₂N₂O 188.23 Limited biological data; predicted density: 1.130 g/cm³; lower molecular weight.
3-[(Cyclopropylamino)methyl]quinolin-2-ol Cyclopropylamino-methyl C₁₃H₁₄N₂O 214.26 No direct activity data; cyclopropane may enhance metabolic stability.
3-((Benzylamino)methyl)-7-methylquinolin-2-ol Benzylamino-methyl + 7-Me C₁₈H₁₈N₂O 278.35 Identified for lab research; hazards include skin/eye irritation (Ambeed SDS).
EPZ015866 (PRMT5 inhibitor) Complex cyclobutyl-derivative C₂₃H₃₀N₄O₂ 410.51 Inhibits PRMT5, suppresses osteoclast differentiation (IC₅₀ < EPZ015666).

Detailed Analysis of Key Analogues

EPZ015866 vs. EPZ015666

EPZ015866, a cyclobutylamino-containing PRMT5 inhibitor, demonstrates superior efficacy compared to EPZ015666 in attenuating RANKL-induced osteoclast differentiation. Key findings include:

  • Reduced NF-κB Nuclear Translocation : EPZ015866 significantly inhibits dimethylation of the NF-κB p65 subunit, blocking transcriptional activation of osteoclastogenic genes .
  • Enhanced Suppression of Bone Resorption Markers : EPZ015866 decreases Cathepsin K, NFATc1, and PU.1 protein expression more effectively than EPZ015666 .
  • Structural Advantage: The cyclobutylamino group in EPZ015866 likely improves target engagement compared to EPZ015666’s oxetan-3-ylamino group, highlighting the role of substituent geometry in potency .

Impact of Substituents on Physicochemical Properties

  • Cyclobutyl vs.
  • Benzylamino vs. Methylamino: The benzylamino substituent in 3-((Benzylamino)methyl)-7-methylquinolin-2-ol increases molecular weight and introduces aromaticity, which may correlate with higher toxicity (as noted in its safety data sheet) .

Biological Activity

3-[(Cyclobutylamino)methyl]quinolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antiplasmodial and Antitrypanosomal Activities

Recent studies have evaluated the antiplasmodial and antitrypanosomal activities of quinoline derivatives, including those related to 3-[(Cyclobutylamino)methyl]quinolin-2-ol. Notably, compounds with similar structures have shown promising results against Plasmodium falciparum and Trypanosoma brucei. For instance, a study indicated that specific derivatives exhibited IC50 values of 1.4 µM for antiplasmodial activity and 10.4 µM for antitrypanosomal activity, demonstrating their potential as therapeutic agents against these pathogens .

Cytotoxicity

In vitro assessments have shown that certain derivatives of this compound are non-cytotoxic at maximum tested concentrations, highlighting their safety profile for further development . This aspect is crucial for the advancement of lead compounds into clinical trials.

The biological activity of 3-[(Cyclobutylamino)methyl]quinolin-2-ol is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thus altering their function.
  • Cellular Pathway Modulation : It may influence various signaling pathways, potentially leading to apoptosis in cancer cells or modulation of immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the cyclobutyl group significantly affect the biological activity of quinoline derivatives. For example, the introduction of different substituents on the quinoline ring can enhance or diminish potency against specific biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of 3-[(Cyclobutylamino)methyl]quinolin-2-ol:

Compound NameActivity TypeIC50 Value (µM)Notes
3-Fluoro-4-thiocyanatophenolAntimicrobialNot specifiedDiverse chemical transformations
2-(N-cyclicamino)quinolineAntiplasmodial1.4Effective against P. falciparum
4-Fluoro-N-methylbenzamideEnzyme InhibitionNot specifiedBroad spectrum activity

Case Studies and Research Findings

Several studies have focused on the biological implications of quinoline derivatives:

  • Antimycobacterial Activity : A study demonstrated that certain derivatives exhibited mild antibacterial activity against gram-positive bacteria, indicating potential for broader antimicrobial applications .
  • Cytotoxic Effects : Investigations into cytotoxicity profiles showed that while some analogs were effective against cancer cell lines, others were relatively safe, suggesting a need for further exploration in drug development .

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